12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine
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Overview
Description
12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine is a complex heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene moiety fused with a pyrimidine ring, which is further substituted with a 4-chlorophenyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine typically involves multi-component reactions (MCRs) that are efficient and versatile. One common method involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another approach includes the reaction of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3), leading to the formation of the desired chromeno-pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a rapid and efficient method for producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amine group or the chlorophenyl group, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOH in aqueous solution, K2CO3 in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused with a pyrimidine ring, offering different chemical and biological properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds include an oxazine ring fused with a pyrimidine ring, providing unique structural and functional characteristics
Uniqueness
12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the amine group enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
18-(4-chlorophenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O/c22-14-8-5-13(6-9-14)17-18-15-4-2-1-3-12(15)7-10-16(18)26-21-19(17)20(23)24-11-25-21/h1-11,17H,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMJIBMGIQTLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N=CN=C4O3)N)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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